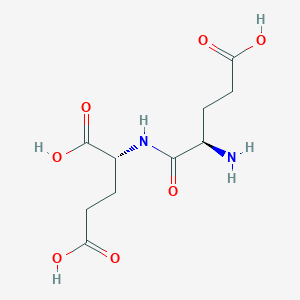

H-D-Glu-D-Glu-OH

Description

Contextualizing D-Dipeptides within Contemporary Biomolecular Science

Contemporary biomolecular science increasingly leverages the incorporation of D-amino acids into peptide sequences to impart novel or enhanced properties. Unlike the L-amino acids that form the basis of all proteins synthesized by the ribosome, D-amino acids are less common in biological systems, primarily appearing in bacterial cell walls and certain microbial peptides frontiersin.orgwikipedia.org. However, their deliberate inclusion in synthetic peptides offers significant advantages. A key benefit is the enhanced resistance to proteolytic degradation by enzymes that specifically target L-amino acid peptide bonds frontiersin.orgbiopharmaspec.comnih.govacs.org. This increased stability translates to longer half-lives and improved bioavailability for therapeutic peptides.

Significance of H-D-Glu-D-Glu-OH as a Model System in Supramolecular Chemistry

The dipeptide this compound, or D-Glu-D-Glu, holds particular significance as a model system in supramolecular chemistry due to the inherent properties of its constituent amino acid, glutamic acid, and the influence of its D-chirality. Glutamic acid is a hydrophilic amino acid with a carboxylic acid side chain, which can exist in a charged (carboxylate) or protonated (carboxylic acid) state depending on the pH . This amphiphilic character, combined with the potential for hydrogen bonding and ionic interactions, makes it a strong candidate for driving self-assembly processes nih.govfrontiersin.orgrsc.org.

The D-configuration of the amino acid residues in D-Glu-D-Glu is critical for its supramolecular behavior. Chirality profoundly influences how molecules arrange themselves into higher-order structures, such as fibers, ribbons, and hydrogels acs.orgfrontiersin.orgnih.govrsc.orgnih.govresearchgate.netresearchgate.net. Studies involving peptides with D-amino acids have demonstrated altered self-assembly pathways and distinct morphologies compared to their L-enantiomers or racemic mixtures acs.orgfrontiersin.orgnih.govresearchgate.net. For instance, cyclic dipeptides incorporating D-glutamic acid have shown that chirality dictates the formation of ordered nanofiber structures, with chiral forms exhibiting more defined assemblies than racemic counterparts researchgate.netacs.org.

The D-Glu-D-Glu dipeptide, with its charged side chains and D-chirality, can serve as a model to investigate how pH-dependent ionization of the glutamic acid residues influences self-assembly, aggregation, and hydrogel formation rsc.orgresearchgate.netrsc.org. Research on similar dipeptides has shown that the protonation state of carboxylic acid groups significantly impacts gelation efficiency, with lower pH (favoring protonation) often enhancing self-assembly rsc.orgresearchgate.netrsc.org. Therefore, this compound provides a valuable platform for understanding the interplay between amino acid sequence, stereochemistry, environmental factors (like pH), and the resultant supramolecular architectures, which is fundamental for designing advanced peptide-based biomaterials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(2R)-2-amino-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O7/c11-5(1-3-7(13)14)9(17)12-6(10(18)19)2-4-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSRFJWDECSPRO-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization of H D Glu D Glu Oh and Its Self Assembled Architectures

Spectroscopic Analysis of H-D-Glu-D-Glu-OH Conformation and Secondary Structures

Spectroscopic methods are fundamental for elucidating the molecular structure and interactions within this compound assemblies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Investigating Molecular Interactions within this compound Assembliesmdpi.comnih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying functional groups and probing molecular interactions, such as hydrogen bonding, which are critical drivers of self-assembly. The characteristic absorption bands in FTIR spectra correspond to specific vibrational modes of molecular bonds. For peptides, key bands include the amide I band (around 1650-1690 cm⁻¹) associated with C=O stretching, the amide II band (around 1550-1600 cm⁻¹) related to N-H bending and C-N stretching, and bands from the carboxylic acid groups (e.g., C=O stretching around 1700-1750 cm⁻¹ and O-H stretching around 3000-3500 cm⁻¹) mdpi.commdpi.comresearchgate.netcas.cz. Changes in the position, intensity, or shape of these bands upon self-assembly can indicate altered hydrogen bonding networks, conformational changes, or interactions between molecules. For this compound, FTIR can reveal how the carboxylic acid groups and peptide bonds participate in intermolecular interactions, contributing to the formation of ordered supramolecular architectures mdpi.comnih.gov.

Mass Spectrometry Techniques for this compound Characterization

Mass spectrometry (MS) techniques are essential for determining the molecular mass, verifying the sequence, and analyzing the structural properties of this compound.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF/TOF) Mass Spectrometry for Molecular Mass and Sequence Verificationresearchgate.netmdpi.com

MALDI-TOF mass spectrometry is widely used for the analysis of peptides and proteins due to its ability to ionize large, non-volatile molecules with high efficiency. In this technique, the analyte is co-crystallized with a matrix compound, which absorbs laser energy and transfers it to the analyte, causing ionization and desorption. The resulting ions are then separated based on their mass-to-charge ratio (m/z) in a time-of-flight analyzer nih.govplos.orgresearchgate.netcsic.es. For this compound, MALDI-TOF MS can accurately determine its molecular weight, confirming its identity. The addition of a second stage of mass analysis (TOF/TOF) allows for fragmentation of selected ions, providing sequence information through the analysis of fragment ions, which can be used to verify the amino acid sequence and the presence of specific linkages edpsciences.org. This is particularly useful for confirming the D-Glu-D-Glu sequence.

Ion Mobility-Mass Spectrometry (IM-MS) for Chiral Resolution and Gas-Phase Conformation of D-Peptidesacs.org

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. This separation occurs as ions drift through a neutral gas under the influence of an electric field. The drift time is related to the ion's collision cross-section (CCS), which is a measure of its effective size and shape in the gas phase nih.govmdpi.comescholarship.orggre.ac.ukbiorxiv.org. IM-MS is particularly valuable for chiral analysis, as enantiomers or diastereomers often exhibit different CCS values, allowing for their separation. By forming diastereomers through derivatization with a chiral agent, IM-MS can resolve enantiomeric mixtures of amino acids and peptides, providing information about their chiral purity and gas-phase conformations nih.govescholarship.orgbiorxiv.org. For D-peptides like this compound, IM-MS can confirm the presence of D-amino acids and provide insights into their specific three-dimensional structures in the gas phase, which can correlate with their solution-phase conformations and self-assembly behavior acs.orgmpg.denih.gov.

Supramolecular Self Assembly of H D Glu D Glu Oh

Mechanisms of H-D-Glu-D-Glu-OH Hydrogel Formation

The formation of a hydrogel from this compound in an aqueous environment is a complex process dictated by a delicate balance of intermolecular forces. This process leads to the creation of a three-dimensional network of peptide fibers that entraps water molecules, resulting in a gel-like substance. The specific stereochemistry and chemical nature of the D-glutamic acid residues are central to this phenomenon.

Chirality plays a pivotal role in the self-assembly of peptides, influencing both the speed of assembly and the final structure of the resulting nanomaterials. shengshiaminoacid.comchemimpex.com The use of D-amino acids, as in this compound, offers distinct advantages, notably an increased resistance to enzymatic degradation by proteases that are stereospecific for L-amino acids. This inherent stability makes D-peptides attractive for developing durable biomaterials.

The homochirality of this compound is crucial for sustaining the "like-like" intermolecular interactions necessary for the formation of stable and robust assemblies. chemimpex.com Studies on various peptides have shown that homochiral sequences tend to form more uniform and mechanically strong structures compared to their heterochiral counterparts. chemimpex.com The kinetics of self-assembly are also influenced by chirality; for instance, in some peptide systems, the D-enantiomer has been observed to initiate self-assembly faster than the L-enantiomer.

The morphology of the self-assembled structures is a direct consequence of the peptide's stereochemistry. It is hypothesized that this compound molecules assemble into nanofibrous structures, which then entangle to form the hydrogel network. The precise morphology, such as the diameter and persistence length of the nanofibers, is dictated by the specific packing of the D-glutamic acid residues.

Table 1: Influence of Chirality on Dipeptide Self-Assembly Properties (Illustrative)

| Property | L-Dipeptide (e.g., L-Glu-L-Glu) | D-Dipeptide (e.g., D-Glu-D-Glu) | Heterochiral Dipeptide (e.g., D-Glu-L-Glu) |

| Assembly Kinetics | Variable, can be susceptible to enzymatic degradation. | Generally faster and more stable against proteolysis. | Often slower or may not lead to stable hydrogel formation. |

| Morphology | Typically forms well-defined nanofibers. | Can form analogous, but sometimes distinct, nanofibrous structures. | May result in heterogeneous or amorphous aggregates. |

| Hydrogel Strength | Can form robust hydrogels. | Often forms mechanically strong and stable hydrogels. | Typically weaker or no gel formation. |

The self-assembly of this compound into a hydrogel is driven by a combination of non-covalent interactions. advancedchemtech.com Unlike dipeptides with aromatic side chains where π-π stacking is a dominant force, the assembly of this dipeptide is primarily governed by hydrogen bonding and electrostatic interactions.

Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, provides ample opportunities for intermolecular hydrogen bonding. These bonds are crucial for the formation of the extended β-sheet-like structures that are the hallmark of many self-assembling peptide systems. Additionally, the carboxylic acid side chains of the glutamic acid residues can participate in hydrogen bonding, further stabilizing the nanofibrillar network.

Electrostatic Interactions: The ionization state of the carboxylic acid side chains is highly dependent on the pH of the solution. At a pH below the isoelectric point of the peptide, the side chains will be protonated and largely neutral, which can facilitate assembly by reducing electrostatic repulsion. Conversely, at a pH above the isoelectric point, the deprotonated and negatively charged carboxylate groups will lead to electrostatic repulsion, which can inhibit or modulate the self-assembly process. This pH-responsiveness is a key characteristic of glutamic acid-containing peptides.

The interplay of these non-covalent forces dictates the final architecture and properties of the this compound hydrogel.

Enzyme-Instructed Self-Assembly (EISA) in D-Peptide Systems

Enzyme-instructed self-assembly (EISA) is a powerful strategy for achieving spatiotemporal control over the formation of supramolecular structures. This approach utilizes enzymes to convert a soluble precursor molecule into a self-assembling one, thereby triggering hydrogelation under specific biological conditions.

For a D-peptide system like this compound, enzymatic triggers would typically involve enzymes that are not stereospecific or that can act on modified D-peptides. A common strategy in EISA is the use of phosphatases. A precursor molecule could be synthesized where one or both of the glutamic acid residues are phosphorylated. This phosphorylated dipeptide would be highly soluble and unable to self-assemble due to the electrostatic repulsion of the phosphate groups.

The introduction of a phosphatase, such as alkaline phosphatase (ALP), which is often overexpressed in cancer cells, could dephosphorylate the precursor. This enzymatic conversion would remove the negatively charged phosphate groups, reducing electrostatic repulsion and "switching on" the self-assembly of the this compound molecules into a hydrogel.

Conversely, disassembly could be triggered by enzymes that modify the self-assembled structure. While D-peptides are resistant to many proteases, specific enzymes could be employed to cleave a modified version of the dipeptide, leading to the breakdown of the hydrogel network.

Table 2: Enzymatic Triggers in D-Peptide Self-Assembly (Conceptual)

| Process | Precursor State | Enzyme Trigger | Assembled State |

| Assembly | Soluble phosphorylated H-D-Glu(P)-D-Glu(P)-OH | Alkaline Phosphatase (ALP) | Insoluble, self-assembled this compound nanofibers (Hydrogel) |

| Disassembly | Hydrogel of modified, cleavable this compound analog | Specific Peptidase | Soluble peptide fragments |

Enzymatic activity can induce dramatic changes in the morphology of supramolecular assemblies. In the context of an EISA system involving a phosphorylated precursor of this compound, the initial state in solution would likely consist of monomers or small, amorphous aggregates.

Upon the introduction of a phosphatase, the dephosphorylation process would lead to a decrease in solubility and an increase in the propensity for self-assembly. This would initiate a morphological transition from a disordered state to the formation of ordered nanofibers. This transition from nanoparticles or soluble precursors to nanofibers is a common feature of EISA and is the basis for the formation of the hydrogel network.

The kinetics of this morphological transition would be dependent on the concentration of both the precursor and the enzyme, as well as environmental factors such as pH and temperature. Techniques such as transmission electron microscopy (TEM) and atomic force microscopy (AFM) would be instrumental in visualizing these enzyme-induced structural changes, providing insights into the mechanism of hydrogel formation.

Enzymatic Stability and Biodegradation Research of H D Glu D Glu Oh

Proteolytic Resistance of H-D-Glu-D-Glu-OH in Biologically Relevant In Vitro Environments

The inherent resistance of a peptide to enzymatic breakdown is a key determinant of its pharmacokinetic profile. Studies investigating the stability of D-amino acid-containing peptides, including those related to glutamic acid, in biological matrices provide crucial insights into their potential in vivo behavior.

In Vitro Models for this compound Degradation Studies: Human Serum and Lysosomal Preparations

To assess the enzymatic stability of peptides, researchers often employ in vitro models that mimic physiological conditions, such as human serum and lysosomal preparations. These biological fluids contain a complex array of proteases and peptidases capable of hydrolyzing peptide bonds. Studies on peptides incorporating D-amino acids have demonstrated a general trend of increased resistance to degradation in such environments compared to their L-amino acid counterparts. For instance, research on MUC2 epitope peptides with D-amino acid substitutions showed significantly enhanced stability in human serum and rat liver lysosomal preparations pnas.org. Similarly, studies on modified CCK2R-targeting peptide analogs revealed that the inversion of L-glutamic acid residues to their D-configuration led to improved stability in human serum mdpi.com. While specific quantitative data for this compound itself in these exact models are not detailed in the provided snippets, the general findings for D-amino acid peptides suggest a comparable or enhanced resistance profile.

Table 1: In Vitro Stability of D-Amino Acid Peptides in Human Serum

| Peptide Type | Incubation Medium | Time (h) | % Intact Peptide | Reference |

| L-amino acid peptide (control) | Human Serum | 24 | ~60% | mdpi.com |

| L- to D-configuration modified peptide (Glu) | Human Serum | 24 | >90% | mdpi.com |

| MUC2 peptide with D-amino acid substitutions | Human Serum | 24 | Significantly higher than L-peptide | pnas.org |

Note: Data for D-amino acid peptides are illustrative of general trends observed in studies investigating the impact of D-amino acid incorporation on peptide stability in biological fluids. Specific quantitative data for this compound in these exact conditions may vary.

Mechanistic Insights into the Influence of D-Configuration on Peptide Bond Hydrolysis in this compound

The presence of D-amino acids in a peptide sequence fundamentally alters its stereochemistry. This chiral difference can significantly impact how proteases recognize and interact with the peptide bond. Proteases, which are highly specific enzymes, are typically evolved to recognize and cleave peptide bonds formed between L-amino acids. The D-configuration at the α-carbon atom of an amino acid residue can lead to a non-optimal fit within the protease's active site, thereby hindering or preventing hydrolysis nih.gov. This steric hindrance and altered electronic configuration can result in a significantly reduced rate of peptide bond cleavage. For example, the D-configuration of glutamic acid residues in peptides has been shown to contribute to improved stability against enzymatic degradation mdpi.com. While specific kinetic data for the hydrolysis of the D-Glu-D-Glu peptide bond by common proteases are not detailed, the underlying principle of stereochemical recognition by proteases strongly suggests that the D-configuration of both glutamic acid residues in this compound would confer substantial resistance to enzymatic hydrolysis compared to its L-L counterpart.

Strategies for Modulating this compound Stability through Chemical Modifications

Beyond its inherent stability, the resistance of this compound to enzymatic degradation can be further enhanced or modulated through targeted chemical modifications. These strategies aim to protect the peptide bonds or alter the molecule's interaction with proteolytic enzymes.

Impact of Glycosylation on this compound Enzymatic Resistance

Glycosylation, the attachment of carbohydrate moieties to a peptide or protein, is a post-translational modification known to influence protein stability and function. Studies investigating the impact of glycosylation on D-amino acid-containing peptides have revealed varied effects depending on the specific glycan structure and the protease involved. Research indicates that glycosylation can inhibit the enzymatic degradation of peptides by most serine-like proteases. However, in some cases, such as with chymotrypsin, specific monosaccharide modifications have been observed to promote degradation mdpi.comnih.gov. This suggests that the effect of glycosylation is context-dependent, potentially involving altered interactions between the glycopeptide and the enzyme's active site.

Table 2: Effect of Glycosylation on the Enzymatic Degradation of a D-Amino Acid Peptide (5-t)

| Peptide | Glycosylation Status | Protease | Effect on Degradation | Reference |

| 5-t (model peptide) | Unmodified | Trypsin | Baseline | mdpi.comnih.gov |

| 5-t-(β-D-Glc) | Glycosylated | Trypsin | Inhibited | mdpi.comnih.gov |

| 5-t (model peptide) | Unmodified | Chymotrypsin | Baseline | mdpi.comnih.gov |

| 5-t-(β-D-Glc) | Glycosylated | Chymotrypsin | Promoted | mdpi.comnih.gov |

Note: 5-t represents a model D-amino acid-containing peptide (KYNEtWRSED). Data illustrate the differential impact of glycosylation on peptide degradation by various proteases.

Exploration of Terminal and Backbone Modifications for Enhanced Stability of this compound

Modifications to the peptide backbone or terminal residues can significantly impact enzymatic stability. As discussed, the incorporation of D-amino acids into the peptide chain itself, particularly in flanking regions or as core components, is a well-established strategy for enhancing proteolytic resistance pnas.orgmdpi.com. For this compound, which already possesses D-configuration at both glutamic acid residues, further modifications could involve altering the N- or C-termini. For instance, the cyclization of an N-terminal glutamic acid residue to form pyroglutamate (B8496135) (pGlu) is known to affect peptide stability researchgate.net. While specific studies detailing terminal modifications of this compound are not detailed, the general principle of modifying terminal residues or backbone structures to shield susceptible peptide bonds from enzymatic attack remains a viable approach for enhancing its in vivo half-life.

Compound Name Table:

| Common Name/Abbreviation | Chemical Name/Structure |

| This compound | D-γ-glutamyl-D-glutamic acid |

Research Applications of H D Glu D Glu Oh Based Systems

H-D-Glu-D-Glu-OH as Building Blocks for Advanced Biomaterials Research

The structural characteristics of dipeptides, especially those incorporating D-amino acids, lend themselves to the development of sophisticated biomaterials. This compound, with its charged side chains and specific stereochemistry, can serve as a versatile building block for creating advanced materials with tailored properties for biomedical applications.

Development of this compound Hydrogels as Scaffolds for In Vitro Cell Culture Studies

Dipeptides and other short peptides are increasingly recognized for their ability to self-assemble into hydrogel networks, which are highly valuable as scaffolds for in vitro cell culture studies unibo.itacs.orgnih.gov. These hydrogels mimic the extracellular matrix (ECM) environment, providing a three-dimensional (3D) structure that supports cell behavior more physiologically relevant than traditional 2D cultures acs.orgnih.govrsc.org.

While specific research detailing this compound hydrogels for cell culture was not directly found, studies on similar D-amino acid-containing peptides and glutamic acid derivatives highlight their potential. For instance, pseudopeptide gelators containing D-amino acid moieties have been successfully used to form thixotropic hydrogels at physiological pH, demonstrating good cell viability for encapsulated human gingival fibroblasts unibo.itacs.org. The incorporation of D-amino acids can enhance proteolytic stability nih.govnih.gov, a critical feature for long-term cell culture scaffolds. The glutamic acid component, with its carboxylic acid side chains, can participate in self-assembly driven by electrostatic interactions and hydrogen bonding biorxiv.orgnih.gov, contributing to the structural integrity and tuneability of the hydrogel. Research into peptide-based hydrogels, in general, indicates that they offer tunable mechanical properties, biocompatibility, and the ability to support cell adhesion, proliferation, and differentiation, making them promising for tissue engineering and regenerative medicine nih.govresearchgate.netfrontiersin.orgmdpi.com.

Engineering Self-Assembled this compound Nanostructures for Model Cargo Encapsulation and Release Investigations

The amphiphilic nature of some peptides allows them to self-assemble into various nanostructures, such as nanofibers, nanotubes, and nanoparticles, which can be engineered for controlled cargo encapsulation and release frontiersin.orgdovepress.comacs.orgmdpi.com. This compound, with its charged glutamic acid residues, can potentially participate in such self-assembly processes, driven by non-covalent interactions like hydrogen bonding, π-π stacking, and electrostatic forces frontiersin.orgscispace.com.

Studies on peptide-based nanostructures demonstrate their utility in drug and gene delivery frontiersin.orgmdpi.comljmu.ac.uk. For example, self-assembled nanoparticles derived from amino acids can enhance drug solubility, improve stability, and enable targeted delivery frontiersin.orgdovepress.com. The controlled release of encapsulated cargo is a key feature, often modulated by the peptide sequence and assembly structure dovepress.comacs.org. While specific studies on this compound nanostructures for cargo encapsulation were not found, the broader field of peptide self-assembly showcases the potential. For instance, glutamic acid has been used as a linker in paclitaxel (B517696) dimers to form nanoparticles with improved water solubility and cytotoxicity dovepress.com. Furthermore, D-amino acids are known to influence the self-assembly behavior of peptides, potentially leading to altered nanostructure morphology and stability, which could impact cargo loading and release kinetics frontiersin.org. The ability of peptide nanostructures to respond to biological stimuli, such as pH or enzymes, can also be exploited for triggered cargo release ljmu.ac.uk.

This compound in Fundamental Investigations of Peptide Folding and Molecular Interactions

The incorporation of D-amino acids into peptide sequences significantly impacts their folding behavior, stability, and molecular recognition properties. This compound serves as a model system for understanding these stereochemistry-dependent phenomena.

Probing Stereochemistry-Dependent Molecular Recognition in this compound Research Models

Molecular recognition, the specific binding of molecules to each other, is highly dependent on stereochemistry. The difference between L- and D-amino acids can lead to distinct binding affinities and specificities due to altered spatial arrangements and interactions with target molecules or receptors nih.govfrontiersin.orgrsc.orgmdpi.comnih.gov. Research models utilizing dipeptides like this compound can help elucidate these stereochemical effects.

While direct studies on this compound for molecular recognition were not found, the principles are well-established. For example, cucurbiturils (CBs) have shown selective binding to peptides, with the position of aromatic residues significantly influencing affinity and selectivity rsc.org. Similarly, studies on D-amino acid-containing peptides have revealed that their incorporation can alter binding interactions with receptors, potentially affecting biological function nih.govfrontiersin.org. The charged nature of the glutamic acid side chains in this compound means it could participate in electrostatic interactions, which are crucial in molecular recognition, and the D-configuration would influence the precise geometry and strength of these interactions nih.govmdpi.com. Understanding how the D-stereochemistry of glutamic acid affects binding to specific targets, such as enzymes or receptors, is vital for designing peptides with tailored recognition capabilities.

Design of this compound Mimetic Systems for Studying D-Amino Acid Incorporating Peptides

Peptidomimetics are compounds designed to mimic the structure and function of peptides, often incorporating unnatural amino acids or modified backbones to enhance stability, bioavailability, or target specificity nih.govresearchgate.net. This compound can serve as a basis for designing such mimetic systems, particularly for studying peptides that naturally or synthetically incorporate D-amino acids.

Computational and Theoretical Investigations of H D Glu D Glu Oh

Molecular Dynamics (MD) Simulations for H-D-Glu-D-Glu-OH Conformational Dynamics and Assembly Processes

Molecular dynamics (MD) simulations are instrumental in elucidating the dynamic behavior of peptides, including their conformational landscape and propensity for self-assembly. For this compound, MD studies aim to map out the ensemble of accessible conformations and understand how these dipeptides might interact in solution or at interfaces. These simulations typically involve integrating Newton's equations of motion for all atoms in the system over extended periods, allowing researchers to observe the peptide's flexibility, the influence of solvent, and potential aggregation pathways. Investigations focus on identifying stable or transient structural motifs, such as turns or extended conformations, and how the charged side chains of glutamic acid influence inter-peptide interactions, potentially leading to the formation of ordered structures or amorphous aggregates. The specific stereochemistry (D-configuration) is also crucial, as it dictates different hydrogen bonding patterns and packing arrangements compared to L-amino acid counterparts. Research in this area seeks to provide atomistic insights into how the sequence and chirality of D-glutamic acid dipeptides dictate their dynamic behavior and assembly characteristics, which are foundational for understanding their potential functional roles.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction of this compound

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide a rigorous framework for understanding the electronic structure and inherent reactivity of molecules like this compound. These calculations allow for the precise determination of molecular geometries, charge distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potentials. Such electronic properties are critical for predicting how the dipeptide will interact with its environment, including solvent molecules, other peptides, or potential biological targets. For this compound, these studies can reveal electron-rich and electron-deficient centers, indicating potential sites for nucleophilic or electrophilic attack. Furthermore, quantum chemistry can be used to calculate reaction pathways and activation energies for specific chemical transformations, offering insights into the molecule's stability and potential degradation routes or functionalization possibilities. The analysis of bond strengths, vibrational frequencies, and thermodynamic parameters derived from these calculations contributes to a deeper understanding of the dipeptide's intrinsic chemical nature.

Future Directions and Emerging Research Avenues for H D Glu D Glu Oh

Integration of H-D-Glu-D-Glu-OH with Advanced Biosensing Research Platforms

D-peptides are increasingly recognized for their utility in biosensing due to their superior stability in biological environments, particularly their resistance to proteolytic degradation acs.orgnih.govmdpi.comnih.gov. This compound, as a dipeptide consisting solely of D-amino acids, is expected to inherit these advantageous properties. This inherent stability makes it an ideal candidate for developing robust biosensors that can function reliably over extended periods, even in complex matrices such as human serum acs.orgnih.gov.

Future research directions include leveraging this compound as a stable, antifouling surface modifier for biosensor electrodes. Such modifications can prevent non-specific adsorption of biomolecules, thereby reducing signal interference and improving the accuracy and sensitivity of detection acs.orgnih.govfigshare.com. The acidic nature of the glutamic acid residues may also contribute to specific surface interactions or influence the immobilization of biorecognition elements like antibodies or aptamers. Studies have shown that D-peptide-based biosensors can achieve high sensitivity, with detection limits for specific proteins like IgM reaching as low as 37 pg mL⁻¹ acs.orgnih.gov. Integrating this compound could enable the development of next-generation biosensors with enhanced longevity, specificity, and performance in clinical diagnostics and environmental monitoring.

Table 1: Key Performance Metrics for D-Peptide-Based Biosensors

| Feature | Typical Performance Metrics | Cited Research |

| Stability in Biological Fluids | High, enhanced long-term stability in serum | acs.orgnih.gov |

| Antifouling Capability | Prominent antifouling properties | acs.orgnih.gov |

| Proteolytic Resistance | High tolerance to enzymatic hydrolysis | acs.orgnih.gov |

| Detection Sensitivity | Low detection limit (e.g., 37 pg mL⁻¹ for IgM) | acs.orgnih.gov |

| Detection Range | Wide linear range (e.g., 100 pg mL⁻¹ to 1.0 μg mL⁻¹ for IgM) | acs.orgnih.gov |

Exploration of this compound in Novel Materials Science Architectures Beyond Hydrogels

The capacity of D-peptides to self-assemble into ordered nanostructures, such as nanofibers, opens up a wide array of possibilities in materials science, extending beyond the well-established field of hydrogels nih.govacs.orgacs.orgplos.orgrsc.orgmdpi.com. This compound, as a small D-dipeptide, is a promising candidate for forming such nanostructures. Future research can focus on harnessing its self-assembly properties to create novel material architectures.

This includes the development of D-peptide-based thin films and coatings for biomedical devices and implants. The inherent stability and antifouling characteristics of D-peptides make them suitable for applications requiring long-term performance in vivo acs.orgnih.govacs.org. The presence of glutamic acid residues, with their carboxylic acid groups, could also impart pH-responsiveness or facilitate specific binding interactions with charged surfaces or biological molecules. Furthermore, this compound could serve as a fundamental building block for more complex composite materials or functionalized surfaces. Its resistance to enzymatic degradation nih.govacs.orgplos.orgnih.govacs.orglifetein.comresearchgate.net makes it particularly valuable for applications demanding structural integrity in biological settings, such as scaffolds for tissue engineering or protective coatings. The unique conformational and self-assembly behaviors influenced by D-amino acids offer opportunities for designing materials with tailored properties nih.govresearchgate.netunits.it.

Table 2: Potential Material Architectures and Properties of D-Peptides

| Material Architecture | Self-Assembly Outcome | Key Properties | Potential Applications (Beyond Hydrogels) |

| Nanofibers | Self-assembled structures | Proteolytic resistance, structural integrity | Drug delivery vehicles, biomaterial scaffolds |

| Thin Films/Coatings | Ordered molecular layers | Antifouling, enhanced stability | Biomedical device surfaces, implants |

| Composite Materials | Integrated components | Tunable mechanical and chemical properties | Advanced functional materials |

| This compound | Potential for various nanostructures | Stability, acidic functional groups | Versatile biomaterials, responsive surfaces |

Synergistic Approaches Combining Synthetic Biology and D-Peptide Chemistry for this compound Derived Systems

The synergy between synthetic biology and D-peptide chemistry presents a powerful avenue for advancing research and applications involving this compound. Synthetic biology tools can significantly enhance the production and engineering of peptides, potentially leading to more efficient and scalable synthesis of this compound and its derivatives nih.govnih.govrsc.org. This includes engineered microbial hosts for D-amino acid production or cell-free synthesis systems for rapid peptide generation nih.govnih.gov.

Moreover, synthetic biology techniques such as mirror-image phage display (MIPD) can be employed to discover novel D-peptide ligands or functional molecules derived from this compound sequences igem.orgrhhz.net. MIPD enables the screening of D-peptide libraries against specific targets, yielding peptides with improved stability and tailored binding affinities lifetein.comigem.orgrhhz.net. Concurrently, established D-peptide chemistry, including solid-phase peptide synthesis (SPPS), allows for the precise chemical synthesis of peptides with defined sequences, such as this compound lifetein.comigem.orgasm.org. The integration of these fields could lead to the development of bio-hybrid systems, where biologically produced D-peptides are further engineered or integrated into complex biological frameworks, or novel enzymatic methods for D-dipeptide synthesis are explored asm.org.

Table 3: Synergistic Strategies in D-Peptide Research and Development

| Approach | Methodology | Potential Contribution to this compound Systems | Cited Research |

| Synthetic Biology for Production | Microbial fermentation, Cell-free synthesis | Scalable and efficient production of this compound | nih.govnih.gov |

| Synthetic Biology for Engineering | Pathway engineering for D-amino acid synthesis, Genetic modification of hosts | Production of novel D-Glu precursors, tailored peptide variants | nih.govrsc.org |

| D-Peptide Chemistry | Solid-Phase Peptide Synthesis (SPPS) | Precise synthesis and modification of this compound | lifetein.comigem.org |

| Combined Approaches | Mirror-Image Phage Display (MIPD), Enzyme-assisted dipeptide synthesis | Discovery of functional D-dipeptides, novel synthesis routes | igem.orgrhhz.netasm.org |

| Engineered Biological Systems | Integrating D-peptide nanostructures with cellular components, designing responsive biological systems | Creation of smart biomaterials, targeted therapeutics | (Inferred) |

Compound List

this compound

Q & A

Q. What validation criteria are essential for new analytical methods targeting this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.